tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Overview
Description
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: is an organic compound with the molecular formula C10H19NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group and a cyclobutyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydroxymethyl)cyclobutanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Formation of tert-butyl N-[3-(carboxymethyl)cyclobutyl]carbamate.
Reduction: Formation of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create novel therapeutic agents .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
- tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate
- tert-Butyl N-[3-(carboxymethyl)cyclobutyl]carbamate
- tert-Butyl N-[3-(methoxymethyl)cyclobutyl]carbamate
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This functional group allows for further modifications, making the compound a valuable intermediate in various synthetic pathways .
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, synthesis, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₉NO₃
- Structural Features : The compound contains a cyclobutyl ring, a hydroxymethyl group, and a tert-butyl carbamate moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
- Covalent Interactions : The carbamate moiety can engage in covalent bonding with nucleophilic sites on proteins and enzymes, leading to modulation of their functions .
- Cellular Pathways : These interactions can affect various cellular processes, including signal transduction, metabolism, and gene expression .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been studied for its role in inhibiting certain enzymes involved in metabolic pathways. For instance, the compound's ability to inhibit acetylcholinesterase has been noted, which is relevant for developing treatments for neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. However, specific data on minimum inhibitory concentrations (MIC) and bactericidal effectiveness are still required for comprehensive evaluation .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclobutyl Ring : Utilizing cyclobutane derivatives as starting materials.
- Hydroxymethylation : Introducing the hydroxymethyl group through nucleophilic substitution reactions.
- Carbamate Formation : The final step involves the reaction with tert-butyl isocyanate to form the carbamate linkage.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with acetylcholinesterase. The compound was found to inhibit enzyme activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives displayed promising activity with MIC values around 100 µg/mL, further optimization is needed to enhance efficacy .
Applications
This compound serves as a precursor in organic synthesis and as a probe for studying biological processes. Its ability to form bioconjugates allows researchers to explore interactions within cellular systems more effectively.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPNTJQMXAHNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192606 | |
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-05-0, 167081-37-0 | |
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130369-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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